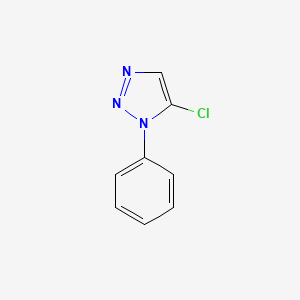

5-Chloro-1-phenyl-1h-1,2,3-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHMSSSLDYJQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CN=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553532 | |

| Record name | 5-Chloro-1-phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51039-48-6 | |

| Record name | 5-Chloro-1-phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Regioselectivity in the Formation and Transformation of 5 Chloro 1 Phenyl 1h 1,2,3 Triazole

Mechanistic Insights into 1,3-Dipolar Cycloaddition Reactions Leading to 1,2,3-Triazoles

The cornerstone of 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (an azide) and a dipolarophile (an alkyne). youtube.com This reaction proceeds via a concerted mechanism, meaning all bond-forming events occur in a single step, involving a cyclic transition state. youtube.com The electron movement involves three simultaneous arrow pushes, resulting in the formation of the stable, aromatic 1,2,3-triazole ring. youtube.com

The reaction of phenyl azide (B81097) with an alkyne is a classic example of this cycloaddition. acs.orgresearchgate.net Theoretical studies, particularly using Density Functional Theory (DFT), have provided significant insights into the transition states of these reactions. acs.orgresearchgate.netresearchgate.net These studies analyze the activation energies and the geometries of the transition states to understand the reaction kinetics and feasibility. acs.orgresearchgate.net For instance, the cycloaddition of phenyl azide with acetylene (B1199291) has a calculated activation energy that can be influenced by factors like ring strain in the alkyne. acs.orgresearchgate.net

The formation of the triazole ring from an azide and an alkyne is a concerted process, but the transition state can be asynchronous, meaning the formation of the two new sigma bonds is not perfectly simultaneous. researchgate.net The degree of asynchronicity can be influenced by the substituents on both the azide and the alkyne.

Control of Regioselectivity in Triazole Ring Formation (1,4- vs. 1,5-Substitution and N-substitution Patterns)

A significant challenge in the synthesis of 1,2,3-triazoles from unsymmetrical alkynes is the lack of regioselectivity, often leading to a mixture of 1,4- and 1,5-disubstituted isomers. nih.govnih.gov However, the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized the field by providing high regioselectivity for the 1,4-isomer. nih.govacs.org In contrast, ruthenium catalysts have been shown to selectively produce the 1,5-disubstituted product. acs.org

The regioselectivity of the CuAAC reaction is attributed to the coordination of the copper(I) catalyst to the terminal alkyne, forming a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, leading exclusively to the 1,4-disubstituted triazole. nih.govorganic-chemistry.org The mechanism involves a six-membered copper-containing intermediate. nih.gov

Metal-free approaches to control regioselectivity have also been developed. For instance, the reaction of an arylacetylene with an azide in hot water can yield 1,4-disubstituted 1,2,3-triazoles with high selectivity. rsc.org The nature of the substituents on both the alkyne and the azide plays a crucial role in directing the regiochemical outcome in uncatalyzed reactions. rsc.org For example, reactions involving m-nitroazidobenzene with either arylalkynes or aliphatic alkynes have been shown to form only the 1,4-disubstituted derivatives. rsc.org

The synthesis of N-substituted triazoles can be achieved through various methods, including the reaction of azides with enamines or through multi-component reactions. researchgate.netnih.gov For example, N1-substituted-1,2,3-triazoles can be prepared via a silver-catalyzed [3+2] cycloaddition of isonitriles and diazides. nih.gov

Reaction Pathways for Halogenation of Triazole Rings

The introduction of a halogen atom, such as chlorine, onto the triazole ring is a key step in the synthesis of compounds like 5-Chloro-1-phenyl-1H-1,2,3-triazole. Halogenation of pre-formed 1,2,3-triazoles can be achieved through various methods.

One common approach involves the use of a halogenating agent in the presence of an oxidant. For instance, a convenient and efficient method for the oxidative halogenation of 4-aryl-1,2,3-triazoles utilizes potassium halides (KCl, KBr, KI) with oxone as the oxidant under metal-free conditions at ambient temperature. rsc.org This method allows for the direct installation of chlorine, bromine, or iodine onto the triazole ring.

Another strategy is the one-pot synthesis of halo-substituted triazoles. researchgate.net This can involve a cycloaddition reaction followed by an in-situ halogenation step. For example, 4-chloro-, 4-bromo-, and 4-iodo-1,2,3-triazoles can be synthesized from terminal alkynes and organic azides in a one-pot, two-stage process. researchgate.net The synthesis of 5-iodo-1,2,3-triazoles has been achieved using an aqueous iodination system under air, demonstrating high efficiency and chemoselectivity. researchgate.net

The mechanism of these halogenation reactions typically involves the electrophilic attack of a halogen species on the electron-rich triazole ring. The regioselectivity of the halogenation (i.e., whether the halogen attaches to the C4 or C5 position) can be influenced by the substituents already present on the triazole ring and the reaction conditions.

Theoretical Studies of Reaction Transition States and Intermediates in Triazole Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of triazole synthesis. acs.orgresearchgate.netresearchgate.netnih.gov These studies provide detailed information about the geometries, energies, and electronic structures of reactants, transition states, and intermediates.

Theoretical investigations of the 1,3-dipolar cycloaddition have confirmed the concerted nature of the reaction and have been used to predict regioselectivity. researchgate.netnih.gov By calculating the activation energies for the formation of different regioisomers, researchers can predict which isomer will be favored under a given set of conditions. nih.gov For example, DFT calculations have been used to study the cycloaddition of phenyl azide with various alkynes, providing insights into the factors that control the reaction rate and selectivity. acs.orgresearchgate.netresearchgate.net

The distortion/interaction model, also known as the activation strain model, is a powerful tool used to analyze the activation barriers of these reactions. researchgate.netresearchgate.net This model partitions the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy between the distorted reactants in the transition state. researchgate.net This analysis has revealed that the lower activation energy for strain-promoted cycloadditions is due to a decreased distortion energy of both the azide and the alkyne. acs.orgresearchgate.net

Furthermore, computational studies have been employed to investigate the role of catalysts in controlling regioselectivity. organic-chemistry.org These studies have helped to rationalize the different outcomes of copper- and ruthenium-catalyzed azide-alkyne cycloadditions by modeling the respective catalytic cycles and intermediates. nih.govorganic-chemistry.org

Advanced Spectroscopic and Crystallographic Characterization of 5 Chloro 1 Phenyl 1h 1,2,3 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁵N, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: Proton NMR is fundamental for identifying the number and type of hydrogen atoms. In 1-phenyl-1,2,3-triazole derivatives, the spectrum is characterized by signals from the aromatic protons of the phenyl ring and the single proton on the triazole ring. rsc.org The protons of the phenyl group typically appear as a multiplet in the range of δ 7.30–7.90 ppm. rsc.orgrsc.org The chemical shift of the triazole proton (H-5) is highly diagnostic, often appearing as a singlet at approximately δ 8.1-8.7 ppm. rsc.orgrsc.org

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the phenyl ring resonate in the aromatic region (δ 120–140 ppm). researchgate.net The two carbon atoms of the 1,2,3-triazole ring have distinct chemical shifts, which are crucial for confirming the ring structure. researchgate.net For example, in 1-benzyl-4-phenyl-1H-1,2,3-triazole, the triazole carbons appear at δ 121.5 ppm and δ 148.2 ppm. rsc.org

¹⁵N NMR: Nitrogen-15 NMR is a powerful, though less common, tool that directly probes the nitrogen atoms of the triazole ring. It is particularly valuable for unambiguously distinguishing between different regioisomers, such as 1,4-, 1,5-, and 2,4-disubstituted triazoles, which can be challenging to differentiate by ¹H and ¹³C NMR alone. rsc.org The chemical shifts of the three distinct nitrogen atoms in the 1,2,3-triazole ring provide a unique fingerprint for the specific isomeric form. rsc.orgipb.pt

¹⁹F NMR: For derivatives containing fluorine, ¹⁹F NMR is an essential characterization technique. It provides a highly sensitive signal for each unique fluorine atom in the molecule. For instance, in a 1H-1,2,3-triazole derivative with a 4-fluorophenyl group, the ¹⁹F NMR spectrum would show a singlet, confirming the presence of the fluorine atom and providing information about its electronic environment. nih.gov

Table 1: Representative NMR Data for 1-Phenyl-1,2,3-triazole Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference(s) |

|---|---|---|---|

| ¹H | Phenyl Protons | 7.30 - 7.90 (m) | rsc.orgrsc.org |

| Triazole Proton | 8.1 - 8.7 (s) | rsc.orgrsc.org | |

| ¹³C | Phenyl Carbons | 120 - 140 | researchgate.net |

| Triazole Carbons | 119 - 149 | researchgate.netrsc.org | |

| ¹⁵N | Triazole Nitrogens | Varies significantly with isomerism | rsc.org |

| ¹⁹F | Fluorophenyl | ~ -113 (s) | nih.gov |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. rsc.org High-Resolution Mass Spectrometry (HRMS) measures the m/z value with extremely high accuracy, allowing for the determination of the elemental composition and unambiguous confirmation of the molecular formula. nih.govnih.gov

For a 5-chloro-1-phenyl-1H-1,2,3-triazole derivative, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. HRMS data can confirm the molecular formula, for example, by matching the experimentally measured mass to the calculated exact mass. nih.govchemicalbook.com For instance, the structure of a synthesized 1H-1,2,3-triazole compound was supported by HRMS data showing the (M+H)⁺ ion at the expected high-precision m/z value. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The FT-IR spectra of 1-phenyl-1,2,3-triazole derivatives display several characteristic absorption bands. rsc.org

Key vibrational modes include the C-H stretching of the aromatic phenyl ring, C=C stretching within the aromatic system, and vibrations associated with the triazole ring itself, such as N=N and C-N stretching. nih.govnih.gov The absence of a strong absorption band around 2100-2260 cm⁻¹, characteristic of an alkyne C≡C triple bond, and the disappearance of the azide (B81097) (N₃) stretching band around 2100 cm⁻¹ are often used to confirm the successful formation of the triazole ring via click chemistry. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for 1-Phenyl-1,2,3-triazole Derivatives

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |

|---|---|---|---|

| 3150 - 3000 | C-H Stretch | Aromatic (Phenyl & Triazole) | rsc.orgrsc.org |

| 1610 - 1480 | C=C Stretch | Aromatic Ring | chemicalbook.comnih.gov |

| 1225 - 1180 | N-N=N Stretch | Triazole Ring | rsc.org |

| 1190 - 1050 | C-N Stretch | Triazole Ring | rsc.org |

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and conformation. nih.gov

For 1-phenyl-1,2,3-triazole derivatives, X-ray analysis can definitively establish the substitution pattern on the triazole ring and determine the dihedral angle between the planes of the phenyl and triazole rings. researchgate.net Furthermore, it reveals the supramolecular arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding, halogen bonding, and π-π stacking, which govern the material's solid-state properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic and heterocyclic compounds like 1-phenyl-1,2,3-triazoles, the spectra are dominated by π → π* transitions. researchgate.net The UV absorption spectrum of 1,2,3-triazole itself shows a dominant π → π* transition around 205-210 nm. researchgate.net The presence of the phenyl substituent typically results in additional absorption bands at longer wavelengths, often with higher extinction coefficients. researchgate.netnist.gov This technique is useful for confirming the presence of the conjugated π-electron system that encompasses both the phenyl and triazole rings.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the mass percentages of the constituent elements in a compound, primarily carbon, hydrogen, and nitrogen (and chlorine for the title compound). The experimentally determined percentages are compared to the calculated theoretical values for a proposed molecular formula. rsc.org A close match between the found and calculated values confirms the empirical formula of the synthesized compound, which, in conjunction with molecular weight data from mass spectrometry, validates the molecular formula. rsc.orgspectrabase.com

Computational and Theoretical Investigations of 5 Chloro 1 Phenyl 1h 1,2,3 Triazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For derivatives of 1,2,3-triazole, DFT calculations are instrumental in determining the electronic structure, which is fundamental to understanding the molecule's stability and reactivity. nih.gov The distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the resulting energy gap are key parameters derived from DFT studies. nih.gov A smaller HOMO-LUMO gap often corresponds to higher reactivity, a principle that has been used to explain the bioactivity of certain medicinal compounds. nih.gov

DFT calculations also help in predicting the stability of different isomers and conformers. The method can be used to calculate the total energy of the molecule, providing a basis for comparing the relative stabilities of different structural arrangements. Furthermore, reactivity descriptors derived from DFT, such as Fukui functions and local softness, can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategies and explaining observed reaction outcomes.

Ab Initio Methods for High-Level Mechanistic Elucidation and Energetics

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, offer a high level of accuracy for elucidating reaction mechanisms and calculating energetics. These methods are particularly valuable for studying complex reaction pathways, such as cycloadditions, which are common in triazole synthesis. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction routes. This information is crucial for understanding the regioselectivity and stereoselectivity of reactions involving 5-Chloro-1-phenyl-1H-1,2,3-triazole.

For instance, ab initio calculations have been employed to study the tautomeric equilibrium in triazole systems, providing precise energy differences between tautomers in the gas phase. nih.govacs.org These high-level calculations, often coupled with experimental data, provide a detailed picture of the intrinsic properties of the molecule, separate from solvent or crystal packing effects.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are essential tools for exploring the conformational landscape and intermolecular interactions of this compound. sci-hub.senih.gov Conformational analysis helps to identify the most stable three-dimensional arrangements of the molecule, which is critical for understanding its interaction with biological targets or other molecules. sci-hub.se

MD simulations provide a dynamic picture of the molecule's behavior over time, revealing how it interacts with its environment, such as a solvent or a protein binding site. nih.govfrontiersin.org These simulations can predict the strength and nature of intermolecular forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govmdpi.com For example, in drug design, MD simulations can be used to assess the stability of a ligand-protein complex and to identify key residues involved in the binding, which is crucial for the rational design of more potent and selective inhibitors. frontiersin.orgnih.govarabjchem.org

Structure-Reactivity Relationship Studies through Advanced Computational Methods

Advanced computational methods are employed to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These studies aim to correlate the structural features of a molecule with its chemical reactivity or biological activity. nih.gov For this compound and its analogs, computational techniques can be used to generate a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters.

By analyzing these descriptors in conjunction with experimental data, it is possible to build predictive models that can guide the design of new compounds with desired properties. For example, 3D-QSAR studies have been used to understand how substituents on the phenyl and triazole rings influence the binding affinity of triazole derivatives to specific biological receptors. nih.gov These computational approaches accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. arabjchem.org

Tautomeric Equilibrium Analysis and Relative Stabilities of 1,2,3-Triazole Isomers

The 1,2,3-triazole ring can exist in different tautomeric forms, and understanding the equilibrium between these forms is crucial for predicting the compound's properties and reactivity. nih.govresearchgate.net Computational methods, particularly DFT and ab initio calculations, are highly effective in analyzing the tautomeric equilibrium by calculating the relative energies of the different isomers. nih.govacs.org

Chemical Reactivity and Functionalization of 5 Chloro 1 Phenyl 1h 1,2,3 Triazole

Electrophilic and Nucleophilic Substitutions at the Phenyl Ring

The phenyl ring of 5-Chloro-1-phenyl-1H-1,2,3-triazole can undergo both electrophilic and nucleophilic substitution reactions, allowing for a wide range of structural modifications. The reactivity of the phenyl ring is influenced by the electron-withdrawing nature of the triazole ring.

Research has demonstrated that the phenyl ring in 1-phenyl-1H-1,2,3-triazole derivatives can be functionalized through various substitution reactions. For instance, the introduction of substituents on the phenyl ring can be achieved through standard electrophilic aromatic substitution reactions. The specific position of substitution (ortho, meta, or para) is directed by the existing groups on the phenyl ring.

Furthermore, nucleophilic substitution on the phenyl ring, although generally less common, can be facilitated by the presence of strong activating groups. The triazole moiety itself can influence the electron density of the phenyl ring, thereby affecting its susceptibility to nucleophilic attack.

In a broader context, the synthesis of various 1,4,5-trisubstituted 1,2,3-triazoles has been achieved with a variety of substituents on the phenyl ring, including methyl, methoxy, trifluoromethyl, bromo, chloro, fluoro, and nitro groups, indicating the tolerance of the phenyl ring to diverse substitution patterns. beilstein-journals.org

Functionalization and Derivatization at the Triazole Ring (e.g., C-4, C-5 positions)

The triazole ring itself is a versatile scaffold for functionalization, particularly at the C-4 and C-5 positions. The chlorine atom at the C-5 position of this compound is a key reactive site, acting as a leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at this position.

The C-4 position of the triazole ring can also be functionalized. For instance, the Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a common method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org Subsequent modifications can be performed on the substituent at the C-4 position.

Studies have shown that 2-phenyltriazole 1-oxides are activated at the C-5 position for both electrophilic and nucleophilic attack. rsc.org Halogenation at this position allows for subsequent replacement by strong nucleophiles. rsc.org This principle can be extended to this compound, where the chloro group can be displaced.

The functionalization of the triazole ring is a key strategy in the development of novel compounds with specific biological activities. For example, the synthesis of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides involves modifications at the triazole ring. nih.gov

Strategies for Constructing Hybrid Molecular Architectures

The reactivity of this compound at both its phenyl and triazole rings makes it an excellent building block for the construction of hybrid molecules. These hybrid architectures combine the structural features of the triazole with other pharmacologically important scaffolds, often leading to compounds with enhanced or novel biological activities.

The conjugation of 1,2,3-triazoles with isatin (B1672199) (1H-indole-2,3-dione), a privileged scaffold in medicinal chemistry, has been a fruitful strategy for developing new therapeutic agents. Isatin and its derivatives are known for a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govrsc.org

The synthesis of isatin-triazole hybrids often involves a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmdpi.com In a typical synthetic route, an isatin derivative is functionalized with a propargyl group to introduce a terminal alkyne. This alkyne-modified isatin is then reacted with an azide (B81097), which can be a derivative of 1-phenyl-1H-1,2,3-triazole, to form the 1,4-disubstituted triazole linker.

For instance, N-propargyl isatin can be reacted with various aromatic azides to yield a series of isatin-N-1,2,3-triazoles. rsc.org Alternatively, an azide derivative of isatin can be prepared and reacted with a terminal alkyne attached to the phenyl ring of a 1-phenyl-1H-1,2,3-triazole. mdpi.com

A study identified novel 1,2,3-triazole isatin derivatives as potent inhibitors of the SARS-CoV-2 3CLpro enzyme through a click-chemistry-based rapid screening approach. nih.gov This highlights the potential of these hybrid molecules in antiviral drug discovery.

The integration of the 1,2,3-triazole moiety with a pyrazole (B372694) scaffold has led to the development of novel hybrid compounds with interesting biological properties. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities.

A common synthetic strategy involves the use of triazenylpyrazole precursors. beilstein-journals.org This method allows for the facile N-functionalization of the pyrazole ring before the attachment of the triazole unit via a CuAAC reaction. beilstein-journals.org This approach has been used to synthesize a library of multi-substituted pyrazole–triazole hybrids. beilstein-journals.org

Another approach involves the cycloaddition of pyrazolyl azides with various alkynes. nih.gov The efficiency of this reaction can be influenced by the substituents on both the pyrazole and the alkyne. nih.gov For example, the reaction of 1-phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde with substituted aromatic azides yields 1,4-disubstituted 1,2,3-triazole derivatives. nih.gov

These hybrid structures have been investigated for their potential as antimicrobial agents. nih.gov

The formation of hybrid molecules containing a 1,2,3-triazole ring and a sulfamoylbenzamide moiety has been explored for the development of carbonic anhydrase inhibitors. The synthesis of these hybrids often utilizes a "click-tail" approach. nih.govnih.gov

In this strategy, a key intermediate is a sulfamoylbenzoic acid derivative that is functionalized with a propargyl group. This alkyne-containing molecule is then reacted with a phenyl azide derivative via CuAAC to form the 1,2,3-triazole linker. The resulting hybrid molecule incorporates the phenyl-1,2,3-triazole core with an amide-linked sulfamoylbenzamide tail. nih.gov

A series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides have been synthesized and evaluated as inhibitors of various human carbonic anhydrase isoforms. nih.govnih.gov The structure-activity relationship studies revealed that the nature of the substituents on the phenyl ring significantly influences the inhibitory activity. nih.gov

The versatility of the 1,2,3-triazole scaffold allows for its coupling with a wide variety of other heterocyclic and aromatic systems, leading to the creation of diverse molecular architectures with a broad spectrum of potential applications. The CuAAC reaction is a cornerstone of this synthetic strategy, enabling the efficient and regioselective formation of 1,4-disubstituted triazoles. nih.gov

Examples of such hybrid molecules include:

Triazole-Thiazole Hybrids: New series of biologically active triazole and pyrazole compounds containing 2,4-disubstituted thiazole (B1198619) analogues have been synthesized and evaluated for their antimicrobial and antioxidant activities. nih.gov

Triazole-Benzimidazole Hybrids: Novel benzimidazole/1,2,3-triazole hybrids have been designed and synthesized as potential EGFR inhibitors with apoptotic antiproliferative action. frontiersin.org

Triazole-Thiophene Hybrids: A library of novel thiophene-clubbed pyrazole-1,2,3-triazole hybrids has been synthesized using green chemistry principles. researchgate.net

The general approach involves the preparation of an azide or alkyne derivative of one heterocyclic system and reacting it with a complementary alkyne or azide derivative of another heterocyclic or aromatic system. This modular approach allows for the rapid generation of diverse compound libraries for biological screening.

Interactive Data Tables

Table 1: Examples of Functionalized this compound Derivatives and Hybrids

| Compound Class | Key Synthetic Strategy | Example Application |

| Phenyl-Substituted Derivatives | Electrophilic/Nucleophilic Aromatic Substitution | Modulation of biological activity |

| C-4/C-5 Functionalized Triazoles | Nucleophilic substitution at C-5, Cycloaddition at C-4 | Introduction of diverse functional groups |

| Isatin-Triazole Hybrids | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Anticancer, Anti-inflammatory, Antiviral agents |

| Pyrazole-Triazole Hybrids | CuAAC, Triazenylpyrazole precursors | Antimicrobial agents |

| Sulfamoylbenzamide Hybrids | "Click-tail" approach using CuAAC | Carbonic anhydrase inhibitors |

| Diverse Heterocyclic Hybrids | CuAAC | Broad-spectrum biological activities |

Applications of 5 Chloro 1 Phenyl 1h 1,2,3 Triazole in Chemical Research

Role as Ligands in Organometallic Chemistry and Coordination Polymers

The 1,2,3-triazole ring system is a well-established ligand in coordination chemistry, capable of binding to metal ions through its nitrogen atoms. researchgate.net This interaction forms the basis for the development of a wide range of organometallic complexes and coordination polymers with unique structural and electronic properties. nih.govmdpi.com The nitrogen-rich core of triazoles allows them to act as effective ligands for various transition metals, leading to the formation of stable complexes. researchgate.net

While the broader class of 1,2,3-triazoles has been extensively studied for these applications, specific research detailing the use of 5-Chloro-1-phenyl-1H-1,2,3-triazole as a primary ligand in the synthesis of organometallic complexes or coordination polymers is limited in the available scientific literature. The presence of the chloro and phenyl substituents on the triazole ring would undoubtedly influence the electronic and steric properties of the resulting metal complexes, a subject that warrants further investigation.

Use in Catalysis and Novel Reaction Development

The development of novel catalytic systems is a cornerstone of modern chemical synthesis. mdpi.com Triazole-containing compounds have been explored as components of catalysts, often in the form of ligands that coordinate to a catalytically active metal center. mdpi.com The specific electronic and steric environment provided by the triazole ligand can significantly impact the efficiency and selectivity of the catalyst.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," is a prominent example of a reaction where triazoles are formed and can play a role in the catalytic cycle. mdpi.comnih.gov Ruthenium(II)-based catalysts are also employed for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. nih.gov However, direct applications of this compound itself as a catalyst or in the development of novel reactions are not extensively documented. Its primary role appears to be that of a precursor or building block for more complex structures with potential catalytic applications.

Building Block in Complex Molecule Synthesis

The synthetic utility of this compound is most evident in its role as a versatile building block for the construction of more elaborate molecular architectures. The chlorine atom at the 5-position serves as a handle for further functionalization, allowing for the introduction of various substituents and the creation of a diverse library of compounds.

Precursors for Annulated Heterocyclic Systems

The 1,2,3-triazole ring can be fused with other heterocyclic systems to create annulated structures with unique chemical and biological properties. semanticscholar.orgresearchgate.netnuph.edu.ua These fused systems are of significant interest in medicinal chemistry and materials science. The reactivity of the chloro-substituted triazole makes it a suitable starting material for the synthesis of such annulated heterocycles. For instance, 5-aminotriazoles are valuable precursors for constructing triazolo[4,5-b]pyridines and other fused systems through condensation and cyclization reactions. semanticscholar.orgresearchgate.net While specific examples starting from this compound are not prevalent, its conversion to the corresponding 5-amino derivative would open pathways to these complex heterocyclic scaffolds.

Design and Synthesis of Triazole-Containing Hybrid Compounds for Enzyme Interaction Studies

The 1,2,3-triazole scaffold is a prominent pharmacophore in drug discovery, known to interact with various biological targets. researchgate.net Hybrid molecules that combine the triazole moiety with other pharmacologically active fragments are a common strategy in the design of new therapeutic agents. researchgate.netsemanticscholar.org These hybrid compounds are often synthesized to study their interactions with enzymes and to develop potent and selective inhibitors.

Derivatives of 1-phenyl-1H-1,2,3-triazole have been synthesized and investigated as inhibitors of enzymes such as carbonic anhydrase. frontiersin.orgnih.gov For example, a series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides were synthesized using a "click-tail" approach and showed inhibitory activity against several human carbonic anhydrase isoforms. nih.gov The synthesis of these compounds often involves the use of a triazole precursor that is subsequently functionalized. The table below showcases some 1-phenyl-1H-1,2,3-triazole derivatives and their inhibitory constants (Ki) against different carbonic anhydrase isoforms.

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IV Ki (nM) | hCA IX Ki (nM) |

| 4-Chloro-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | 50.8 - 966.8 | 6.5 - 760.0 | 65.3 - 957.5 | 30.8 - 815.9 |

| N-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | 50.8 - 966.8 | 6.5 - 760.0 | 65.3 - 957.5 | 30.8 - 815.9 |

| 4-Chloro-3-sulfamoyl-N-((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-benzamide | 50.8 - 966.8 | 6.5 - 760.0 | 65.3 - 957.5 | 30.8 - 815.9 |

Data extracted from a study on a series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides. The range of inhibitory constants (Ki) across the series is presented. nih.gov

Development of Scaffolds for Modulating Biological Targets

The 1,2,3-triazole nucleus serves as a rigid and stable scaffold that can be decorated with various functional groups to create molecules that modulate the activity of biological targets. ukrbiochemjournal.orgresearchgate.netresearchgate.net The development of such scaffolds is a key strategy in medicinal chemistry for the discovery of new drugs for a wide range of diseases, including cancer and infectious diseases. nih.govnih.gov

5-Amino-1-aryl-1H-1,2,3-triazoles and their fused derivatives have shown promise as antiproliferative agents. ukrbiochemjournal.orgresearchgate.net For example, certain (5-amino-1H-1,2,3-triazol-4-yl)quinazolin-4(3H)-ones have demonstrated selective activity against ovarian cancer cell lines. ukrbiochemjournal.org The synthesis of these complex molecules relies on the availability of suitably functionalized triazole precursors. The conversion of this compound to its 5-amino analogue provides a direct route to this class of biologically active scaffolds.

Potential in Materials Science, including Optical Properties and Polymer Chemistry

The unique electronic properties of the 1,2,3-triazole ring make it an attractive component for the development of new materials with interesting optical and electronic properties. mdpi.comnih.gov Triazole-containing compounds have been investigated for their fluorescence properties and potential applications in chemosensors and organic light-emitting diodes (OLEDs). mdpi.com

In the realm of polymer chemistry, 1,2,3-triazoles can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific functionalities. mdpi.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for the synthesis of such triazole-containing polymers. mdpi.com Although the direct polymerization of this compound has not been reported, its conversion to a monomer containing both an azide (B81097) and an alkyne functionality would enable its use in the synthesis of novel polymers.

Future Perspectives and Research Challenges for 5 Chloro 1 Phenyl 1h 1,2,3 Triazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies with Enhanced Efficiency

The future of synthesizing 5-chloro-1-phenyl-1H-1,2,3-triazole and its derivatives is intrinsically linked to the development of more sustainable and efficient chemical processes. While traditional methods for creating the 1,2,3-triazole core are well-established, a forward-looking approach necessitates a shift towards greener alternatives. A primary research challenge is the minimization of waste, reduction of energy consumption, and the use of non-toxic, readily available starting materials.

Future research in this area should prioritize the following:

Continuous Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound could offer significant advantages over traditional batch processing. This includes enhanced reaction control, improved safety for handling potentially hazardous intermediates, and the potential for seamless integration into multi-step synthetic sequences.

Catalytic Innovations: The exploration of novel catalytic systems is paramount. This includes the development of robust and recyclable catalysts for the key cycloaddition step, potentially moving away from copper-based catalysts to more sustainable alternatives like those based on ruthenium or through the use of biocatalysis.

Alternative Energy Sources: Investigating the use of microwave irradiation and ultrasonication as alternative energy sources can lead to dramatically reduced reaction times and potentially altered selectivity, offering more efficient pathways to the target molecule.

| Synthetic Methodology | Potential Advantages | Research Focus |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design, optimization of reaction parameters. |

| Novel Catalysis | Improved sustainability, recyclability, and efficiency. | Development of non-copper catalysts, biocatalytic routes. |

| Alternative Energy Sources | Reduced reaction times, potential for novel reactivity. | Microwave- and ultrasound-assisted synthesis protocols. |

Exploration of Undiscovered Reactivity Profiles and Reaction Mechanisms

A thorough understanding of the reactivity of this compound is crucial for its application as a synthetic building block. The presence of the chloro substituent at the 5-position of the triazole ring offers a reactive handle for a variety of chemical transformations.

A documented example of its reactivity is the reaction with sodium hydrosulfide. When heated at 100°C in a sealed tube with an aqueous solution of sodium hydrosulfide, it yields bis(1-phenyl-1H-1,2,3-triazol-5-yl) sulfide (B99878). thieme-connect.de Interestingly, a change in reaction conditions to room temperature leads to a different product, N-phenyl-1,2,3-thiadiazol-5-amine, indicating a temperature-dependent reaction pathway. thieme-connect.de

Future research should aim to systematically explore the reactivity of the C-Cl bond in this molecule. Key areas for investigation include:

Cross-Coupling Reactions: A significant research avenue is the application of modern cross-coupling methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to the this compound scaffold. This would enable the introduction of a wide array of substituents at the 5-position, thereby creating a diverse library of novel compounds.

Nucleophilic Aromatic Substitution (SNAr): A detailed investigation into the kinetics and scope of SNAr reactions with various nucleophiles (e.g., amines, alcohols, thiols) will provide a deeper understanding of the electronic nature of the triazole ring and its influence on the reactivity of the chloro substituent.

Mechanistic Elucidation: Detailed mechanistic studies, employing techniques such as in-situ spectroscopy and kinetic analysis, are needed to unravel the pathways of both known and newly discovered reactions. This knowledge is fundamental for optimizing reaction conditions and predicting outcomes.

| Reaction Type | Potential Outcome | Research Focus |

| Reaction with Sodium Hydrosulfide | Formation of bis(1-phenyl-1H-1,2,3-triazol-5-yl) sulfide or N-phenyl-1,2,3-thiadiazol-5-amine. thieme-connect.de | Understanding the temperature-dependent reaction mechanism. |

| Cross-Coupling Reactions | Introduction of diverse functional groups at the 5-position. | Catalyst screening, reaction optimization for various coupling partners. |

| Nucleophilic Aromatic Substitution | Synthesis of a wide range of 5-substituted 1-phenyl-1H-1,2,3-triazoles. | Kinetic studies, exploration of the scope of nucleophiles. |

Advanced Computational Prediction and Rational Design of this compound Derivatives with Tuned Properties

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules with desired properties. For this compound, computational methods can provide valuable insights that guide experimental work.

Future research should leverage computational approaches for:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states for various transformations of this compound. This can help in predicting the feasibility of new reactions and understanding substituent effects on reactivity.

Virtual Screening: For applications in drug discovery and materials science, computational screening of virtual libraries of derivatives of this compound can identify candidates with high potential for specific biological targets or material properties.

Tuning Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of derivatives with their activity and physical properties. This will enable the rational design of new compounds with optimized characteristics.

| Computational Approach | Application | Goal |

| Density Functional Theory (DFT) | Reaction mechanism analysis. | To predict reactivity and guide synthetic efforts. |

| Virtual Screening | Drug discovery, materials science. | To identify promising lead compounds from large virtual libraries. |

| QSAR/QSPR Modeling | Rational drug/material design. | To establish correlations between molecular structure and desired properties. |

Strategic Design for Emerging Chemical Applications and Interdisciplinary Research

The inherent structural features of the 1,2,3-triazole core, combined with the synthetic handle provided by the chloro group, make this compound an attractive platform for the design of molecules for a range of applications.

Strategic design efforts should be directed towards:

Medicinal Chemistry: The 1,2,3-triazole moiety is a well-known bioisostere for various functional groups. The strategic derivatization of this compound could lead to the discovery of new therapeutic agents with improved efficacy and pharmacokinetic profiles.

Agrochemicals: The triazole scaffold is present in many successful fungicides and herbicides. Research into novel derivatives of this compound could yield new crop protection agents with enhanced activity and better environmental profiles.

Materials Science: The rigid, planar structure of the 1,2,3-triazole ring and its ability to engage in hydrogen bonding and π-π stacking interactions make it a valuable component in the design of functional materials. Derivatives of this compound could be explored for applications in areas such as organic electronics, sensors, and smart materials.

The advancement of research on this compound will benefit greatly from interdisciplinary collaborations between synthetic chemists, computational chemists, biologists, and materials scientists. Such collaborations will be essential to fully realize the potential of this versatile chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.